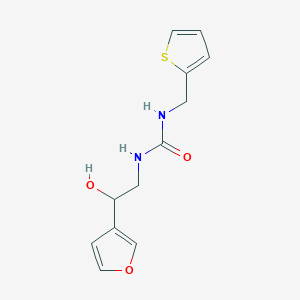
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea, a compound with the molecular formula C11H12N2O3S and a molecular weight of approximately 252.29 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction between furan derivatives and thiophene derivatives. A common synthetic route includes the reaction of 2-(furan-3-yl)-2-hydroxyethylamine with thiophene-2-isocyanate in an organic solvent such as dichloromethane or tetrahydrofuran under controlled conditions (0–25°C) .
Antimicrobial Properties
Research indicates that compounds containing thiourea and urea functionalities exhibit significant antimicrobial activities. The presence of furan and thiophene moieties enhances these effects. For instance, studies have shown that similar compounds demonstrate broad-spectrum activity against various bacteria and fungi .
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| 1-(Furan-3-yl)-2-hydroxyethylurea | Antimicrobial | E. coli, S. aureus | |
| 1-(Thiophen-2-yl)-urea | Antifungal | C. albicans |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, with varying degrees of effectiveness depending on the specific cell line.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) | Reference |
|---|---|---|---|---|
| MDA-MB-231 (breast) | 15.9 | 28.7 | 93.3 | |
| A549 (lung) | 21.5 | 77.5 | 93.3 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : The furan and thiophene rings can interact with cellular receptors, potentially altering signaling pathways that lead to apoptosis in cancer cells.
- Hydrogen Bonding : The hydroxyl and urea groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Case Studies
A recent study explored the structure-activity relationship (SAR) of several related compounds, revealing that modifications to the furan and thiophene rings significantly impacted biological activity. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to their electron-donating counterparts .
特性
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-11(9-3-4-17-8-9)7-14-12(16)13-6-10-2-1-5-18-10/h1-5,8,11,15H,6-7H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIUJJQZJGFSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














